2-Bromo-6-chlorothioanisole is an organic compound with the molecular formula C₇H₆BrClS. It features a methoxy group (-OCH₃), a bromine atom, and a chlorine atom attached to a benzene ring, alongside a sulfur atom in the thioether position. The compound is categorized as a substituted thioanisole, which is significant in various chemical applications due to its unique functional groups.
As 2-Bromo-6-chlorothioanisole is a relatively new compound, there is no scientific research available on its mechanism of action in biological systems or its interaction with other molecules.
Due to the presence of halogen atoms, 2-Bromo-6-chlorothioanisole is likely to exhibit similar hazards to other aromatic halides. These can include:
There is limited information readily available on the specific scientific research applications of 2-Bromo-6-chlorothioanisole. Scientific databases like PubChem [] do not indicate any current research areas utilizing this compound.
Due to the presence of a reactive halogen group (bromine) and a thioanisole moiety (a sulfur-containing aromatic ring), 2-Bromo-6-chlorothioanisole could be a candidate for investigation in a few areas of scientific research:
The synthesis of 2-Bromo-6-chlorothioanisole typically involves:
2-Bromo-6-chlorothioanisole has potential applications in:
Several compounds share structural similarities with 2-Bromo-6-chlorothioanisole, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromo-6-chloroanisole | C₇H₆BrClO | No sulfur; used widely in organic synthesis |
Thioanisole | C₇H₈S | Parent compound; base for halogenated variants |
Benzylthioether derivatives | Varies | Contains thioether; varies in substituents |
The uniqueness of 2-Bromo-6-chlorothioanisole lies in its combination of halogen atoms and a thioether group, which can influence its reactivity and potential applications compared to other similar compounds.